1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea
Description
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea (CAS: 1396760-12-5) is a urea derivative with a molecular formula of C₁₈H₂₂N₆O₃ and a molecular weight of 370.41 g/mol . Its structure features a 2,3-dihydro-1,4-benzodioxin moiety linked via a urea bridge to a pyrimidin-4-yl group substituted with a 4-methylpiperazin-1-yl side chain. This design combines aromatic heterocycles with a piperazine group, a common pharmacophore in drug discovery aimed at optimizing target binding and pharmacokinetic properties.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c1-23-4-6-24(7-5-23)17-11-16(19-12-20-17)22-18(25)21-13-2-3-14-15(10-13)27-9-8-26-14/h2-3,10-12H,4-9H2,1H3,(H2,19,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMJZGOAMXKTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Pyrimidine Derivative Synthesis: The pyrimidine ring can be synthesized using a variety of methods, including condensation reactions involving urea and appropriate aldehydes or ketones.
Coupling Reactions: The final step involves coupling the benzodioxin and pyrimidine derivatives using reagents like carbodiimides or other coupling agents to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme or receptor functions.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor antagonists.
Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea would depend on its specific molecular targets. It might act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biochemical pathways. Detailed studies would be required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of small molecules incorporating benzodioxin, pyrimidine, and piperazine motifs.
Pyrimidine and Piperazine Derivatives
Compound A : 2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Structural Features :
- Core : Pyrido[1,2-a]pyrimidin-4-one (a fused tricyclic system).
- Substituents : 1,3-Benzodioxol-5-yl (similar to benzodioxin) and 4-methylpiperazine.
- Comparison: Lacks the urea linker, instead utilizing a ketone group in the fused ring. The pyrido-pyrimidinone core may enhance planarity and π-π stacking but reduce solubility compared to the target compound’s pyrimidine-urea system.
Compound B : N-Oxide of 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea
- Structural Features :
- Core : Urea-linked pyrimidine with a dichloro-dimethoxyphenyl group.
- Substituents : 4-Ethylpiperazine (vs. methylpiperazine in the target compound).
- Comparison :
- The ethylpiperazine group may increase lipophilicity and half-life but reduce aqueous solubility.
- Additional electron-withdrawing substituents (Cl, OCH₃) could alter target affinity or metabolic stability.
Benzodioxin-Urea Derivatives
Compound C : 3-(3-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
- Structural Features: Core: Benzodioxin-urea with a 3-chloropropanoyl side chain.
- Comparison: Lacks the pyrimidine-methylpiperazine moiety, simplifying the structure.
Compound D : (1R)-2-{[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]amino}-1-phenylethan-1-ol
- Structural Features: Core: Pyrimidine linked to benzodioxin via an aminoethanol group. Substituents: Chiral phenyl-ethanol moiety.
- Comparison: The aminoethanol linker introduces stereochemistry, which may enhance target selectivity but complicate synthesis.
Table: Structural and Pharmacokinetic Comparison
Key Findings and Implications
Piperazine Substitutions :
- The 4-methylpiperazine group in the target compound provides a balance between solubility and metabolic stability. Ethyl or hydroxyethyl variants (e.g., in ) may improve half-life but reduce solubility.
- Piperazine N-methylation is a common strategy to modulate basicity and blood-brain barrier penetration.
Linker Design: The urea bridge in the target compound offers hydrogen-bonding capacity, critical for target engagement. Analogs with amide or aminoethanol linkers (e.g., ) may exhibit altered binding kinetics.
Benzodioxin vs.
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C15H19N5O3
- Molecular Weight: 319.35 g/mol
- CAS Number: Not specifically listed but can be identified through related compounds.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Antitumor Activity :
- In vitro studies have demonstrated that derivatives of urea compounds can inhibit cancer cell proliferation. For instance, compounds structurally related to our target have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting a significant potential for anticancer applications .
- Antimicrobial Properties :
- Inhibition of Protein Interactions :
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The urea moiety is known to interact with enzyme active sites, potentially inhibiting key metabolic pathways in cancer cells.
- Receptor Modulation : The compound may act as a modulator of various receptors involved in cell signaling pathways, contributing to its antitumor and antimicrobial effects.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
